molecular formula C6H9N3O2 B2564097 ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 106535-31-3

ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2564097
CAS No.: 106535-31-3
M. Wt: 155.157
InChI Key: DQWLBVQIISNQID-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1,2,4-triazole with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol and dichloromethane, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:

    Methyl 1H-1,2,4-triazole-3-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group. It is also used in the synthesis of pharmaceuticals and other chemicals.

    Ethyl 1H-1,2,4-triazole-3-carboxylate: Similar to the title compound but lacks the methyl group at the 1-position. It has applications in various chemical syntheses.

    1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester group. It is used in different chemical reactions and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-7-4-8-9(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWLBVQIISNQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106535-31-3
Record name ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
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